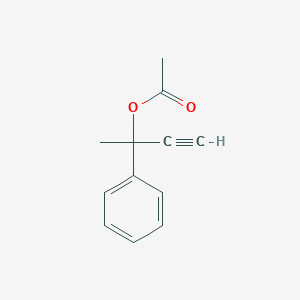

3-Phenyl-3-acetoxy-1-butyne

Description

Structure

3D Structure

Properties

CAS No. |

15963-07-2 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-phenylbut-3-yn-2-yl acetate |

InChI |

InChI=1S/C12H12O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h1,5-9H,2-3H3 |

InChI Key |

KJPXRHARHULPOK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C)(C#C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OC(C)(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 3 Acetoxy 1 Butyne

Established Preparative Routes

Established methods for the synthesis of 3-Phenyl-3-acetoxy-1-butyne often rely on well-understood chemical reactions, providing reliable and reproducible pathways to the target molecule.

A key precursor for the synthesis of this compound is 2-Phenyl-4-(trimethylsilyl)-3-butyn-2-ol. The synthesis of this starting material itself is a critical first step. One common method involves the silylation of 3-butyn-1-ol (B147353). orgsyn.org This can be achieved by treating 3-butyn-1-ol with ethylmagnesium bromide followed by chlorotrimethylsilane (B32843) to yield 4-(trimethylsilyl)-3-butyn-1-ol. orgsyn.org Subsequent oxidation of the alcohol functionality would lead to the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one. The addition of a phenyl Grignard reagent (phenylmagnesium bromide) to this ketone would then furnish the desired 2-Phenyl-4-(trimethylsilyl)-3-butyn-2-ol.

The conversion of 2-Phenyl-4-(trimethylsilyl)-3-butyn-2-ol to this compound involves the replacement of the hydroxyl group with an acetoxy group and the removal of the trimethylsilyl (B98337) group. This transformation can be accomplished through various acetylation and desilylation protocols.

The efficiency of synthetic routes is critically dependent on the optimization of reaction conditions. For the synthesis of related α-acetoxylated ketones, studies have focused on optimizing parameters such as the choice of catalyst, oxidant, and solvent. For instance, in a palladium-catalyzed oxidative synthesis of α-acetoxylated enones from alkynes, various parameters were systematically varied to maximize the yield of the desired product. d-nb.info

Table 1: Optimization of Reaction Conditions for a Related Palladium-Catalyzed Acetoxylation

| Entry | Oxidant (equiv) | Additive | Solvent | Yield (%) |

| 1 | PIDA (1.5) | None | [D6]DMSO | 46 |

| 2 | PIDA (2.5) | None | [D6]DMSO | 62 |

| 3 | PIDA (3.0) | None | [D6]DMSO | 65 |

| 4 | PIDA (2.5) | BQ (10 mol%) | [D6]DMSO | 75 |

Data adapted from a study on the synthesis of α-acetoxylated enones. d-nb.info

Similarly, in the synthesis of α-amino ketones, the optimization of base, acid, and solvent was crucial for achieving high yields. nih.gov These optimization principles can be applied to the synthesis of this compound to improve reaction efficiency and product yield.

Advanced and Emerging Synthetic Strategies

The development of novel synthetic methods is a continuous effort in organic chemistry. Advanced strategies for the synthesis of this compound focus on improving efficiency, selectivity, and sustainability.

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions and reduced waste generation. Palladium-catalyzed reactions have been extensively explored for the functionalization of alkynes. d-nb.info For example, a palladium-catalyzed oxidative protocol has been developed for the synthesis of α-acetoxylated enones from various alkynes, demonstrating good functional group tolerance. d-nb.info Such catalytic systems could potentially be adapted for the direct synthesis of this compound from a suitable precursor.

Another approach involves the use of transition metal catalysts for the cross-coupling of allylic acetates with organometallic reagents. researchgate.net While not a direct synthesis of the target molecule, these methods highlight the utility of catalytic systems in forming C-C bonds adjacent to an acetoxy group.

The presence of a chiral center in this compound makes its stereoselective and asymmetric synthesis a topic of significant interest, particularly for applications in medicinal chemistry. ontosight.ai Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uwindsor.camsu.edulibguides.com

Several strategies for asymmetric synthesis can be envisioned. One approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the catalytic asymmetric synthesis of chiral allylic esters has been achieved with high enantioselectivity using palladium catalysts with chiral ligands. scispace.com The enantioselective reduction of a prochiral ketone precursor to the corresponding chiral alcohol is another powerful strategy. researchgate.net This chiral alcohol can then be acetylated to yield the desired enantiomerically enriched this compound.

Furthermore, non-aldol approaches for the asymmetric synthesis of related structural motifs, such as anti-aldol segments, have been developed, demonstrating the versatility of modern synthetic strategies in achieving high levels of stereocontrol. nih.gov

Chemical Reactivity and Transformative Pathways of 3 Phenyl 3 Acetoxy 1 Butyne

Cycloaddition Reactions

The carbon-carbon triple bond of 3-phenyl-3-acetoxy-1-butyne serves as a versatile two-carbon component in various cycloaddition reactions, enabling the construction of complex cyclic and bicyclic systems.

[2+1] Cycloadditions

[2+1] cycloadditions involve the reaction of the alkyne with a one-atom component, typically a carbene or a carbene equivalent, to form a three-membered ring. These reactions provide a direct route to highly strained and synthetically useful vinylidenecyclopropane structures.

While specific studies detailing the palladium(II)-catalyzed [2+1] cycloaddition of this compound with oxanorbornene derivatives are not extensively documented in current literature, the general reactivity patterns of palladium catalysis offer a basis for such transformations. Palladium-catalyzed enyne metathesis reactions, which can proceed through palladacyclopentene intermediates, are known to lead to [2+2] cycloaddition products. acs.org A related [2+1] process would likely involve the formation of a palladium-carbene intermediate that subsequently reacts with the alkene. The efficiency and selectivity of such a reaction would be highly dependent on the ligand environment around the palladium center and the specific reaction conditions employed.

A prominent pathway for the synthesis of vinylidenecyclopropanes from propargyl esters, such as this compound, involves a gold(I)-catalyzed cycloaddition. rsc.orgrsc.org Research has shown that γ-stannylated propargyl esters react with vinyl arenes in the presence of a cationic gold(I) catalyst to afford vinylidenecyclopropane derivatives. rsc.orgresearchgate.net This transformation proceeds through a gold(I)-allenylidene intermediate, which is believed to be in resonance with a gold(I)-stabilized propargyl cation. This electrophilic species then undergoes cyclopropanation with the alkene. rsc.org

The reaction is typically performed at room temperature using a gold catalyst like (Ph₃P)AuCl in conjunction with a silver salt such as AgSbF₆ to generate the active cationic species. The choice of solvent and concentration can influence the reaction yield. rsc.org

Table of Gold(I)-Catalyzed Vinylidenecyclopropane Synthesis rsc.org

| Entry | Gold Catalyst (mol%) | Silver Salt (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | (Ph₃P)AuCl (5) | AgOTf (5) | CH₂Cl₂ | 55 |

| 2 | (Ph₃P)AuCl (5) | AgSbF₆ (5) | CH₂Cl₂ | 61 |

| 3 | JohnPhosAuCl (5) | AgSbF₆ (5) | CH₂Cl₂ | 45 |

| 4 | IPrAuCl (5) | AgSbF₆ (5) | Toluene | 25 |

| 5 | (Ph₃P)AuCl (5) | AgSbF₆ (5) | DCE | 62 |

Data adapted from a study on the cyclopropanation of styrene (B11656) with a γ-stannylated propargyl ester. rsc.org JohnPhos = (2-biphenylyl)di-tert-butylphosphine, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

In transition metal-catalyzed cycloadditions, particularly those involving palladium, the design of the ligand coordinated to the metal center is paramount for controlling efficiency, regioselectivity, and enantioselectivity. ethz.chresearchgate.net The steric and electronic properties of the ligand directly influence the geometry and reactivity of the catalytic intermediates. ethz.chresearchgate.net

For a hypothetical palladium-catalyzed cycloaddition of this compound, the choice of ligand would be critical. Electron-donating ligands, such as bulky N-heterocyclic carbenes (NHCs) or trialkylphosphines, can increase the electron density on the palladium center, which may facilitate key steps like oxidative addition. Conversely, electron-withdrawing ligands, such as phosphites or phosphines with electron-poor aryl groups, can render the metal center more electrophilic, enhancing its ability to activate the alkyne toward nucleophilic attack. researchgate.net

The steric bulk and bite angle of bidentate ligands can control the coordination geometry around the metal, which is crucial for directing the stereochemical outcome of the reaction, particularly in asymmetric catalysis. scispace.com By carefully tuning the ligand environment, it is possible to switch between different reaction pathways, for instance, favoring a [3+2] over a [3+3] cycloaddition manifold by simply changing the ligand. researchgate.net

Table of Common Ligand Classes and Their Effects in Palladium Catalysis

| Ligand Class | Examples | General Effect on Catalyst | Potential Influence on Cycloaddition |

|---|---|---|---|

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Modulate electron density and steric bulk. | Can influence reaction rate and selectivity. Bulky ligands may promote reductive elimination. |

| Bidentate Phosphines | dppe, BINAP, Xantphos | Enforce specific coordination geometries (bite angle). | Crucial for controlling stereoselectivity and enantioselectivity. Can prevent catalyst deactivation. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust M-C bonds. | Often lead to highly active and stable catalysts, tolerant of various functional groups. ethz.ch |

Rearrangement and Isomerization Reactions of this compound

The chemical architecture of this compound, featuring a propargylic acetate (B1210297) moiety, makes it a versatile substrate for a variety of rearrangement and isomerization reactions. These transformations are pivotal in organic synthesis, providing pathways to structurally diverse and valuable molecules, most notably allenes. The reactivity is largely centered around the 1,3-transposition of the acetate group, a process that can be promoted through various catalytic methods.

Propargylic Acetate Rearrangements to Allenes

A fundamental transformation of this compound is its rearrangement from a propargylic acetate into an allenic acetate. This reaction proceeds via a Current time information in Bangalore, IN.researchgate.net-acyloxy migration, where the acetate group shifts from the propargylic position (carbon-3) to the acetylenic carbon (carbon-1), concurrently forming a cumulative double bond system (an allene).

This rearrangement converts the alkyne framework into a 1,2-diene structure. The resulting product, 1-phenyl-1-acetoxy-1,2-butadiene, is an important synthetic intermediate. The general transformation is depicted below:

Scheme 1: General Propargylic Acetate Rearrangement

3-Phenyl-3-acetoxy-1-butyne1-Phenyl-1-acetoxy-1,2-butadiene

This isomerization is not typically spontaneous and often requires catalysis to proceed efficiently. The mechanism and outcome of the rearrangement can be significantly influenced by the choice of catalyst and reaction conditions.

Metal-Mediated Rearrangements

The rearrangement of propargylic acetates like this compound is most effectively achieved through the use of transition metal catalysts. Various metals, including gold, palladium, copper, and silver, have been shown to catalyze the 1,3-acyloxy migration to furnish allenes. acs.orgorganic-chemistry.org These metals activate the alkyne moiety, facilitating the intramolecular attack of the acetate group.

Gold (Au) Catalysis: Gold(I) complexes are particularly effective catalysts for the 1,3-acyloxy migration in propargylic esters. acs.org The reaction is believed to proceed through the coordination of the gold(I) catalyst to the alkyne. This activation renders the terminal acetylenic carbon susceptible to nucleophilic attack by the carbonyl oxygen of the acetate group. The resulting intermediate then collapses to form the allenyl acetate and regenerate the gold catalyst. acs.org This method is known for its high efficiency and functional group tolerance. The gold-catalyzed reaction can lead to the formation of various cyclic products if other functional groups are present for subsequent intramolecular reactions. acs.org

Palladium (Pd) Catalysis: Palladium complexes are also widely used to mediate the rearrangement of propargylic esters. The reaction can proceed via an SN2' mechanism, where a palladium(0) species undergoes oxidative addition to the propargylic acetate to form a (σ-allenyl)palladium(II) intermediate. nottingham.ac.uk Subsequent reductive elimination can yield the allene (B1206475) product. In some cases, palladium(II) catalysts can also promote the isomerization of allylic esters, and similar reactivity has been explored for propargylic systems. organic-chemistry.orgacs.org

Copper (Cu) Catalysis: Copper catalysts have been employed for the synthesis of multisubstituted allenes from propargylic phosphates and esters through γ-selective coupling reactions. organic-chemistry.org While less common for simple rearrangements of acetates, copper-catalyzed pathways often involve the formation of organocopper intermediates that facilitate the desired transformation. One study noted the chemoselective synthesis of dienes or allenes from propargylic acetates, where the choice of catalyst was crucial. nottingham.ac.uk

Silver (Ag) Catalysis: Silver-catalyzed rearrangement of propargylic acetates was one of the earlier methods developed for accessing allenyl acetates. nottingham.ac.uk However, research has indicated that this method may not be suitable for substrates containing a phenyl group at the propargylic position, as it can lead to undesired side reactions or fail to proceed altogether under certain conditions. nottingham.ac.uk

The table below summarizes the findings from various research on metal-mediated rearrangements of propargylic acetates, which are applicable to this compound.

| Metal Catalyst | General Substrate | Product Type | Key Mechanistic Feature | Reference |

| Gold(I) | Propargylic Carboxylates | Allenyl Acetates | Coordination to alkyne, 1,3-acyloxy migration. | acs.org |

| Palladium(0)/ (II) | Propargylic Esters | Allenes | Oxidative addition to form a (σ-allenyl)palladium(II) intermediate. | organic-chemistry.orgnottingham.ac.uk |

| Copper(I) | Propargylic Phosphates/Esters | Multisubstituted Allenes | Formation of organocopper intermediates, SN2' substitution. | organic-chemistry.org |

| Silver(I) | Propargylic Acetates | Allenyl Acetates | Silver-promoted rearrangement. Noted to be problematic with phenyl substituents. | nottingham.ac.uk |

Catalytic Applications and Catalysis Studies

3-Phenyl-3-acetoxy-1-butyne as a Substrate in Homogeneous Catalysis

Homogeneous catalysis offers a powerful platform for the transformation of this compound, with transition metals like gold, copper, and palladium demonstrating remarkable efficiency in activating its functional groups.

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the alkyne functionality of propargylic acetates. nih.gov This activation facilitates a range of transformations, including rearrangements, cycloadditions, and the addition of nucleophiles. nih.govntnu.edu

One significant application is the gold-catalyzed rearrangement of propargylic acetates, which can be considered synthetic equivalents of α-diazoketones. nih.gov This process typically involves the initial coordination of the gold catalyst to the alkyne. This is followed by either an attack by the acetate (B1210297) group (a 1,2- or 1,3-acyloxy migration) to form a gold-containing carbenoid intermediate, or by an intramolecular attack from another part of the molecule. ntnu.edu

A key transformation for propargylic acetates is their conversion into other valuable chemical intermediates. For instance, in the presence of a gold catalyst like Au(PPh₃)NTf₂, propargylic acetates can be efficiently converted into linear α-iodoenones with high Z-selectivity, especially for aliphatic variants. organic-chemistry.org This reaction proceeds through a gold-catalyzed rearrangement followed by iodination. organic-chemistry.org

Furthermore, gold catalysis enables the regioselective hydration of terminal alkynes in propargylic acetates to produce α-acyloxy methyl ketones. organic-chemistry.orgacs.org A catalyst system of Ph₃PAuCl and AgSbF₆ in a dioxane-water mixture can efficiently hydrolyze the terminal alkyne at room temperature, with a neighboring carbonyl group directing the regioselectivity of the hydration. organic-chemistry.orgacs.org

Table 1: Examples of Gold-Catalyzed Transformations of Propargylic Acetates

| Substrate Type | Catalyst System | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| General Propargylic Acetates | Au(PPh₃)NTf₂ / NIS | Iodination/Rearrangement | α-Iodoenones | Efficient conversion with high Z-selectivity for aliphatic substrates. | organic-chemistry.org |

| Propargylic Acetates with Neighboring Carbonyl | Ph₃PAuCl / AgSbF₆ | Regioselective Hydration | α-Acyloxy Methyl Ketones | Neighboring carbonyl group facilitates high regioselectivity. The reaction preserves the stereointegrity of the substrate. | organic-chemistry.orgacs.org |

| Propargylic Acetals | Gold(I) Catalyst | [2+3] Cycloaddition | Cycloadducts | Propargyl acetals show higher reactivity than corresponding esters in cycloaddition reactions. | ntnu.edu |

Copper catalysis has emerged as a powerful tool for the asymmetric functionalization of propargylic acetates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. These reactions often involve the use of chiral ligands to control the stereochemical outcome.

A significant application is the copper-catalyzed asymmetric propargylic substitution (APS), where the acetate group is displaced by a nucleophile. Enamines, for example, have been successfully used as carbon nucleophiles for the first time in this context, affording chiral β-ethynyl-substituted ketones in high yields and with good to high enantioselectivity. acs.orgrsc.org Similarly, 1,3-dicarbonyl compounds can act as nucleophiles to provide chiral propargylic products with excellent enantioselectivities, often exceeding 99% ee. acs.org

The choice of ligand is crucial for the success of these transformations. Chiral tridentate ketimine P,N,N-ligands have proven effective in the propargylic substitution with β-dicarbonyl compounds. acs.org The development of these catalytic systems represents a significant advancement, as the asymmetric propargylic alkylation of propargylic alcohol derivatives with such nucleophiles had been a considerable challenge. acs.org Copper catalysts have also been employed for propargylic etherification using oximes as O-nucleophiles, again highlighting the versatility of this catalytic system. researchgate.net

Table 2: Copper-Catalyzed Asymmetric Propargylic Substitution of Propargylic Acetates

| Nucleophile | Catalyst/Ligand | Product Type | Enantioselectivity (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| Enamines | Cu(OAc)₂ / Chiral Tridentate P,N,N-ligand | β-Ethynyl-substituted Ketones | Up to 97% | First example of using enamines as C-nucleophiles in this reaction. | rsc.org |

| β-Diketones | Cu Salt / Chiral Tridentate Ketimine P,N,N-ligand | Propargylated β-Diketones | Up to >99% | Demonstrates high enantioselectivity with a broad substrate scope for β-dicarbonyls. | acs.org |

| Oximes | Cu(MeCN)₄PF₆ / Chiral Tridentate Ferrocenyl P,N,N-ligand | Propargylic Ethers | Good enantioselectivities | Successful asymmetric etherification using oximes as O-nucleophiles. | researchgate.net |

Palladium catalysts are widely used for carbon-carbon bond formation, and propargylic compounds, including acetates, are competent substrates in these reactions. acs.org Palladium-catalyzed reactions such as cross-coupling and cyclizations allow for the construction of complex carbocyclic and heterocyclic systems under mild conditions. acs.org

In the context of propargylic acetates, palladium catalysis can facilitate reactions where the acetate ligand itself plays a crucial role. For instance, in the acetoxylation of unsymmetrical internal alkynes, the cooperative action between the palladium catalyst, a directing group on the alkyne, and the acetate ligand is essential for controlling reactivity and selectivity. acs.org The acetate ligand can act as a multifunctional component, participating in the addition of acetic acid and the subsequent protodemetalation step. acs.org

Palladium-catalyzed cyclization reactions of functionalized propargylic compounds are particularly powerful. acs.org By positioning a nucleophilic center within the substrate molecule, intramolecular cyclizations can be triggered, leading to a variety of cyclic structures. While much of the work has focused on substrates with internal nucleophiles, the principles are applicable to the design of complex transformations starting from substrates like this compound.

Development of Novel Catalytic Systems for this compound Transformations

The ongoing development of new catalytic systems aims to enhance the reactivity, selectivity, and scope of transformations involving propargylic acetates. Key areas of research include the design of sophisticated ligands and the exploration of heterogeneous catalysts.

The design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. In the copper- and palladium-catalyzed reactions of propargylic acetates, the ligand plays a pivotal role in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. acs.orgnih.gov

For copper-catalyzed asymmetric propargylic substitutions, chiral tridentate P,N,N-ligands and ketimine-based P,N,N-ligands have been shown to be highly effective, leading to products with excellent enantioselectivities. rsc.orgacs.orgresearchgate.net The structure of the ligand has a significant impact on both the efficiency and the selectivity of the reaction. acs.org

In palladium catalysis, mono-N-protected amino acids (MPAA) have been developed as bifunctional ligands for C–H functionalization reactions. nih.gov The N-acyl group of the ligand actively participates in the C–H cleavage step, and the rigid chelation allows for predictable transfer of chiral information. nih.gov The development of such ligands is crucial for expanding the repertoire of enantioselective transformations applicable to substrates like this compound. The effect of ligands is also critical in controlling regioselectivity in cross-coupling reactions involving propargyl/allenyl metallic species. nih.gov

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. youtube.com A heterogeneous catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. youtube.comyoutube.com The reactions occur at active sites on the catalyst surface. youtube.com

Desirable properties for heterogeneous catalysts include high specific surface area, high selectivity, and the ability to be easily regenerated. youtube.com While the literature on specific heterogeneous catalytic applications for this compound is not extensive in the provided search results, the principles of heterogeneous catalysis are broadly applicable. Transition metals like palladium and platinum, commonly used in homogeneous catalysis for alkyne and acetate chemistry, are also mainstays in heterogeneous catalysis, often supported on materials like carbon, silica, or alumina. The development of solid-supported catalysts that can mimic the activity and selectivity of homogeneous systems is an active area of research. For propargylic acetates, this could involve immobilizing gold, copper, or palladium complexes on a solid support to facilitate their recovery and reuse, thereby creating more sustainable and industrially viable synthetic processes.

Stereochemical Aspects and Chiral Transformations

Retention of Stereochemical Integrity During Reactions (e.g., Hydration)

The hydration of alkynes is a fundamental organic transformation. In the case of molecules with existing stereocenters, the stereochemical outcome of such reactions is of significant interest. For instance, the hydration of a related compound, 3-phenylbut-1-ene, in dilute sulfuric acid does not yield the expected 3-phenylbutan-2-ol. Instead, the reaction proceeds through a mechanism involving a hydride shift to form a more stable tertiary carbocation, ultimately leading to the formation of 2-phenylbutan-2-ol. doubtnut.com This highlights that while the initial stereocenter can influence the reaction pathway, its integrity is not always retained, and rearrangements can dictate the final product's structure.

The stereochemical course of reactions is highly dependent on the reaction conditions and the nature of the reagents. For example, hydroboration-oxidation of alkynes provides a method for hydration with anti-Markovnikov selectivity, leading to aldehydes from terminal alkynes. masterorganicchemistry.com The use of sterically hindered boranes can prevent double addition and enhance regioselectivity. masterorganicchemistry.com The stereochemistry of the starting material can direct the approach of the reagent, influencing the configuration of the newly formed stereocenter.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are pivotal in modern organic synthesis for creating complex molecules with specific stereochemistry. The chiral center in 3-Phenyl-3-acetoxy-1-butyne and its analogs makes them suitable substrates for such reactions.

Palladium-catalyzed allylic alkylation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands in these reactions can induce high levels of enantioselectivity. For instance, palladium complexes with chiral ligands have been shown to catalyze the allylic alkylation of racemic 3-acetoxy-1,3-diphenyl-1-propene with high enantioselectivity (up to 96% ee). researchgate.net Similarly, palladium-catalyzed allylic amination of the same substrate also proceeds with good enantioselectivity. researchgate.net The stereochemical outcome of these reactions is often influenced by the structure of the chiral ligand and the reaction conditions.

The addition of nucleophiles to carbonyl groups is another area where diastereoselectivity is crucial. In reactions involving chiral aldehydes, the existing stereocenter can direct the nucleophilic attack, leading to the preferential formation of one diastereomer. msu.edu For example, the Mukaiyama aldol (B89426) reaction of silyl (B83357) enol ethers with β-substituted chiral aldehydes can exhibit high 1,3-diastereoselection. msu.edu

Metal-mediated carbonyl propargylation and allylation of optically pure azetidine-2,3-diones have been investigated, where the stereochemistry of the new C3-substituted C3-hydroxy quaternary center is controlled by a chiral auxiliary at C4. acs.org This demonstrates the ability to control the formation of new stereocenters with high diastereoselectivity.

Table 1: Examples of Diastereoselective and Enantioselective Transformations

| Reaction Type | Substrate | Catalyst/Reagent | Key Finding | Reference |

|---|---|---|---|---|

| Allylic Alkylation | rac-3-acetoxy-1,3-diphenyl-1-propene | Palladium complexes with chiral ligands | Up to 96% enantiomeric excess (ee) was achieved. | researchgate.net |

| Mukaiyama Aldol Reaction | Silyl enol ethers and β-substituted chiral aldehydes | Lewis Acid (e.g., BF3) | High 1,3-diastereoselection was observed in an open transition state. | msu.edu |

| Carbonyl Propargylation/Allylation | Optically pure azetidine-2,3-diones | Metal promoters | The stereochemistry of the new quaternary center was controlled by a chiral auxiliary. | acs.org |

Utilization in Asymmetric Synthesis as a Chiral Building Block

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure complex molecules, including many pharmaceuticals. mdpi.com Molecules like this compound, containing a defined stereocenter, are valuable precursors in asymmetric synthesis.

The concept of using readily available chiral molecules as starting points for the synthesis of more complex targets is a cornerstone of modern organic chemistry. d-nb.info For example, enantiomerically pure azetidine-2,3-diones, which can be considered related chiral building blocks, are prepared from (R)-2,3-O-isopropylideneglyceraldehyde and undergo stereocontrolled additions. acs.org

The utility of chiral building blocks is further exemplified by the synthesis of complex natural products. The stereocenters present in the starting material guide the stereochemical course of subsequent reactions, allowing for the construction of multiple new stereocenters in a controlled manner. nih.gov For instance, the synthesis of (±)-blastmycinone utilizes diastereoselective nitrile oxide cycloaddition reactions where an allylic asymmetric center directs the stereochemical outcome. nih.gov

Chiroptical Properties of Derivatives

Chiroptical properties, such as optical rotation and circular dichroism, are fundamental characteristics of chiral molecules and are used to determine their absolute configuration and enantiomeric purity. researchgate.netgoogle.com The chiroptical properties of derivatives of this compound would be influenced by the nature of the chromophores present and their spatial arrangement around the chiral center.

The relationship between the absolute configuration of a molecule and its optical rotation can sometimes be established through empirical rules or by comparison with compounds of known configuration. For example, in a series of 6,8-dioxabicyclo[3.2.1]octane derivatives, it was found that the (1R) enantiomer consistently exhibits a positive optical rotation. researchgate.net However, the optical rotation of a molecule can be highly sensitive to the solvent and temperature, and in some cases, the direction of rotation can even be inverted. researchgate.net

Theoretical calculations, such as those using the B3LYP functional, can be employed to predict the specific rotation of chiral molecules. researchgate.net These computational methods provide a powerful tool for correlating the calculated and experimental chiroptical properties, thereby aiding in the assignment of absolute configuration.

Mechanistic Organic Chemistry Investigations

Detailed Reaction Mechanism Elucidation for Key Transformations

Detailed mechanistic studies for reactions specifically involving 3-Phenyl-3-acetoxy-1-butyne are not extensively documented in publicly available literature. However, the reactivity of related compounds, such as other tertiary propargyl acetates and phenyl-substituted alkynes, can provide valuable insights into the potential transformations of this compound.

Kinetic studies are instrumental in determining the rate of a reaction and identifying the rate-determining step. For reactions involving the cleavage of the acetoxy group from this compound, it can be postulated that the formation of a carbocation intermediate could be the rate-determining step in unimolecular reactions (E1 or SN1 type). msuniv.ac.in The stability of the resulting tertiary, propargylic, and benzylic carbocation would significantly influence the reaction rate.

In bimolecular reactions (E2 or SN2 type), the rate would also depend on the concentration and nature of the base or nucleophile. msuniv.ac.in For instance, in an E2 elimination, a strong, sterically hindered base would favor the abstraction of a proton, and the rate would be dependent on the concentrations of both the substrate and the base. msuniv.ac.in

Research on the bromination of phenylacetylenes has shown that the reaction can follow second or third-order kinetics, depending on the bromine concentration and the presence of bromide ions. cdnsciencepub.com The rate-determining step in these reactions is proposed to be the formation of a vinyl cation intermediate. cdnsciencepub.com A similar electrophilic addition to the alkyne moiety of this compound would likely exhibit complex kinetics.

| Postulated Reaction Type | Rate Law | Potential Rate Determining Step | Influencing Factors |

| E1/SN1 | Rate = k[Substrate] | Formation of tertiary carbocation | Solvent polarity, stability of carbocation |

| E2 | Rate = k[Substrate][Base] | Concerted C-H and C-O bond cleavage | Base strength and steric hindrance |

| Electrophilic Addition | Rate = k[Substrate][Electrophile] or k[Substrate][Electrophile]² | Formation of a vinyl cation | Electrophile concentration, solvent |

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For this compound, several potential intermediates can be envisioned in its transformations:

Tertiary Carbocation: In reactions involving the departure of the acetate (B1210297) group, a tertiary carbocation stabilized by the adjacent phenyl group and alkyne is a likely intermediate. msuniv.ac.in Such carbocations are known to undergo rearrangements. researchgate.net

Vinyl Cation: In electrophilic additions to the alkyne, a vinyl cation intermediate is plausible. cdnsciencepub.com The regioselectivity of the addition would be dictated by the stability of this intermediate.

Allenyl Cation: Under certain conditions, particularly in solvolysis, tertiary propargyl acetates can rearrange to form more stable allenyl cations.

Metal-Complexed Intermediates: In transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or hydrovinylation, organometallic intermediates where the alkyne or a derivative thereof is coordinated to the metal center would be formed. researchgate.netnih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to detect and characterize these transient species.

| Potential Intermediate | Generating Reaction Type | Key Stabilizing Features | Characterization Methods |

| Tertiary Carbocation | E1/SN1, Solvolysis | Phenyl group, Tertiary center | Low-temperature NMR, Trapping experiments |

| Vinyl Cation | Electrophilic Addition | Phenyl group | Product analysis, Computational studies |

| Allenyl Cation | Rearrangement/Solvolysis | Conjugation | Product analysis |

| Organometallic Complex | Metal-catalyzed reactions | Ligand environment | X-ray crystallography (of stable complexes), NMR |

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful tool to investigate reaction mechanisms, especially for intermediates and transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to model electronic structure and predict reaction pathways. researchgate.netacs.orgmdpi.com For this compound, DFT calculations could be employed to:

Model the geometry and energetics of the ground state molecule.

Calculate the energies of potential intermediates, such as the tertiary carbocation and vinyl cation, to assess their relative stabilities.

Map the potential energy surface for various reaction pathways, such as elimination, substitution, and addition reactions.

For example, DFT calculations have been used to study the hydrodeacetoxylation of aryl acetates, providing insights into the transition state geometries and reaction barriers. researchgate.net Similar studies on this compound would clarify the preferred reaction channels.

The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. Computational methods can locate transition state structures and calculate their energies, which correspond to the activation energy of the reaction.

For a reaction involving this compound, transition state analysis could differentiate between, for instance, a concerted E2 pathway and a stepwise E1 pathway by comparing the activation energy barriers for each. The energy profile would illustrate the energy changes along the reaction coordinate, from reactants to products, passing through any intermediates and transition states.

| Computational Parameter | Information Gained |

| Ground State Energy | Thermodynamic stability of the molecule |

| Intermediate Energies | Relative stability of transient species |

| Transition State Energy | Activation energy barrier of the reaction |

| Reaction Energy Profile | Overall thermodynamics and kinetics of the reaction |

Molecular dynamics (MD) simulations can provide a dynamic picture of chemical reactions, including the role of the solvent and the conformational flexibility of the substrate and catalyst. tubitak.gov.trresearchgate.netmdpi.com For a catalytic reaction involving this compound, MD simulations could be used to:

Simulate the approach of a reactant to a catalyst's active site.

Observe the conformational changes during the catalytic cycle.

Study the role of solvent molecules in stabilizing intermediates and transition states.

While specific MD simulations for this compound are not found in the reviewed literature, this technique has been applied to study similar systems, such as the behavior of palladium-based catalysts in solution. researchgate.net

Derivatization and Synthesis of Advanced Organic Molecules

Synthesis of Complex Building Blocks from 3-Phenyl-3-acetoxy-1-butyne

This compound serves as a valuable starting material for generating sophisticated molecular scaffolds, primarily through transformations of its terminal alkyne and acetate (B1210297) functionalities. Its utility is particularly evident in the synthesis of highly functionalized 1,2-diols and 1,2-amino alcohols, which are prevalent motifs in many biologically active compounds.

Formation of Functionalized 1,2-Diols

The conversion of this compound into functionalized 1,2-diols proceeds through a two-step sequence initiated by the regioselective hydration of the alkyne.

A highly efficient method for this transformation is a gold-catalyzed hydration reaction. organic-chemistry.orgacs.orgnih.gov This process utilizes a catalyst system, typically composed of Ph₃PAuCl and a silver salt like AgSbF₆, to hydrolyze the terminal alkyne. The reaction proceeds under mild, acid-free conditions at ambient temperature, demonstrating high atom economy. acs.orgnih.gov A key aspect of this reaction is the role of a neighboring carbonyl group, which directs the regioselectivity of the hydration to yield an α-acyloxy methyl ketone according to Markovnikov's rule. acs.orgorganic-chemistry.org This intermediate preserves the stereointegrity of the original propargylic acetate. nih.gov

The resulting α-acyloxy methyl ketone, specifically 1-acetoxy-1-phenylbutan-2-one, is then readily converted to the target 1,2-diol. This second step typically involves a standard reduction of the ketone to a hydroxyl group, followed by the hydrolysis of the acetate ester, to yield 1-phenylbutane-1,2-diol.

Table 1: Gold-Catalyzed Hydration of Representative Propargyl Acetates This table showcases the effectiveness of the gold-catalyzed hydration for various substrates, a reaction directly applicable to this compound.

| Entry | Propargyl Acetate Substrate | Product (α-Acyloxy Methyl Ketone) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl-substituted | 1-Acetoxy-1-phenylbutan-2-one | 95 |

| 2 | Naphthyl-substituted | 1-Acetoxy-1-(naphthalen-2-yl)ethan-1-one | 92 |

| 3 | Thienyl-substituted | 1-Acetoxy-1-(thiophen-2-yl)ethan-1-one | 85 |

| 4 | Alkyl-substituted (Cyclohexyl) | 1-Acetoxy-1-cyclohexylethan-1-one | 88 |

Data derived from studies on gold-catalyzed regioselective hydration of various propargyl acetates. acs.org

Preparation of 1,2-Amino Alcohol Derivatives

The synthesis of 1,2-amino alcohols from this compound can be achieved through several strategic pathways. These vicinal amino alcohols are crucial pharmacophores found in numerous natural products and pharmaceuticals. researchgate.net

One primary route involves the reductive amination of the α-acyloxy methyl ketone intermediate described previously. acs.orgnih.gov This reaction converts the ketone into an amine, which, after hydrolysis of the acetate group, yields the desired 1,2-amino alcohol derivative.

An alternative and powerful method is the Ritter reaction. wikipedia.orgorganic-chemistry.org In this approach, the acetate group of this compound is first hydrolyzed to yield the corresponding tertiary propargyl alcohol, 3-hydroxy-3-phenyl-1-butyne. nih.gov This alcohol, when treated with a strong acid, generates a stable tertiary carbocation. The carbocation is then trapped by a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-substituted amide, which can be further hydrolyzed to furnish the 1,2-amino alcohol containing an amino group at the tertiary carbon. wikipedia.orgnrochemistry.comyoutube.com

A third strategy involves the direct substitution of the acetate group with a nitrogen nucleophile, a reaction known as propargylic amination. rsc.org Catalytic systems, often employing copper or ruthenium, can facilitate the reaction between propargyl acetates and amines to produce propargylamines. rsc.org The resulting N-substituted propargylamine (B41283) can then undergo hydration of the alkyne to produce the corresponding β-amino alcohol.

Applications in Target-Oriented Synthesis

The synthetic utility of this compound and its derivatives is highlighted by their successful application in the total synthesis of complex natural products and as key intermediates for pharmaceutical analogues.

Contribution to Natural Product Synthesis (e.g., (±)-Actinopolymorphol B)

A significant achievement showcasing the utility of this chemistry is the first total synthesis of (±)-Actinopolymorphol B. organic-chemistry.orgacs.org This natural product was synthesized in a seven-step sequence where the key transformation was the gold-catalyzed hydration of a propargyl acetate intermediate. organic-chemistry.org The synthesis commenced with indole-3-acetic acid, which was elaborated to a complex propargyl acetate. The crucial gold-catalyzed hydration step converted the terminal alkyne of this intermediate into a methyl ketone with high regioselectivity, setting the stage for the final steps to complete the synthesis of the natural product. acs.orgnih.gov

Synthesis of Pharmaceutical Intermediates and Analogues

Chiral 1,2-diols and 1,2-amino alcohols are foundational structures in a vast array of pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs. diva-portal.orgnih.gov The ability to efficiently synthesize phenyl-substituted versions of these scaffolds from this compound makes it a valuable precursor for generating pharmaceutical intermediates and novel drug analogues.

For instance, many protease inhibitors used as antiviral agents, such as Atazanavir, feature a chiral amino alcohol backbone. nih.gov The synthesis of Atazanavir involves the diastereoselective reduction of a keto-amide to form a specific (1S,2R)-amino alcohol. nih.gov The methodologies used to create 1,2-amino alcohols from this compound provide a direct entry into this class of structures, enabling the synthesis of analogues of such drugs for further development. Similarly, β-amino alcohols are key intermediates in the synthesis of bronchodilators like Salmeterol. google.com The phenyl group provided by the starting material offers a site for modification to explore new structure-activity relationships in these and other drug classes.

Structure-Activity Relationships and Design of Novel Compounds

The design of novel bioactive compounds from the this compound framework relies on understanding the structure-activity relationships (SAR) of its derivatives. By systematically modifying the core phenyl-substituted diol or amino alcohol scaffolds, researchers can probe interactions with biological targets and optimize for potency and selectivity. chemrxiv.org

Studies on related phenyl-containing structures provide a roadmap for this rational design. For example, research on β-amino alcohols and their corresponding 2-phenyl-N-alkyl aziridines has shown that these compounds can exhibit significant activity against breast cancer cell lines by acting as DNA minor groove binders. nih.gov This suggests that derivatives of this compound could be explored for similar anticancer properties.

Furthermore, SAR studies on inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a cancer immunotherapy target, have demonstrated that the nature and position of substituents on a phenyl ring are critical for inhibitory potency. nih.gov In one study, introducing small, sulfur-containing groups onto the phenyl ring enhanced binding affinity. nih.gov Similarly, studies on analogues of the natural product dehydrodieugenol (B1670544) B revealed that increasing the polarity of functional groups improved anti-leishmanial activity. rsc.org

These principles can be directly applied to the design of new compounds derived from this compound. By creating a library of analogues with varied substituents on the phenyl ring (e.g., halogens, methoxy, or alkyl groups) and modifying the hydroxyl or amino functionalities, it is possible to systematically explore the SAR and develop novel compounds with tailored therapeutic profiles. nih.gov The inherent reactivity of the alkyne and acetate groups provides a flexible platform for introducing this molecular diversity.

Future Research Directions and Emerging Trends

Integration of Green Chemistry Principles in 3-Phenyl-3-acetoxy-1-butyne Synthesis and Transformations

The synthesis of this compound and related propargyl acetates is increasingly being viewed through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. A primary focus is on improving atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Traditional methods for synthesizing tertiary propargylic alcohols, the precursors to this compound, can sometimes involve stoichiometric reagents that lead to significant waste. Future research will likely prioritize catalytic methods that maximize the incorporation of starting materials into the desired product, thus enhancing atom economy.

Another key aspect of green chemistry is the use of safer solvents and reaction media . The substitution of volatile and hazardous organic solvents with more environmentally benign alternatives is a critical goal. Research into the use of ionic liquids in gold-catalyzed propargylic substitution reactions has shown promise for the synthesis of furan (B31954) derivatives from propargylic alcohols. These non-volatile solvents can facilitate catalyst recycling and reduce emissions. Similarly, the use of carbon dioxide (CO2) as a promoter in the hydration of propargylic alcohols represents a green approach to synthesizing α-hydroxy ketones.

The development of catalytic systems that are both efficient and recyclable is central to green synthesis. For instance, AgOAc/[Emim][OAc] has been demonstrated as a highly efficient and reusable catalytic system for the CO2-promoted hydration of propargylic alcohols, achieving high turnover numbers. The exploration of such catalytic systems for the synthesis and transformation of this compound will be a significant area of future research.

Below is a table summarizing the application of green chemistry principles to the synthesis of related propargylic compounds.

| Green Chemistry Principle | Application in Propargylic Compound Synthesis | Potential Relevance to this compound |

| High Atom Economy | Prioritizing addition and cycloaddition reactions over substitutions and eliminations to maximize the incorporation of reactant atoms into the product. | Development of catalytic syntheses of the parent tertiary alcohol and direct esterification methods that minimize byproduct formation. |

| Use of Safer Solvents | Employing ionic liquids in gold-catalyzed reactions of propargylic alcohols to enable catalyst recycling and reduce volatile organic compound (VOC) emissions. | Investigating the synthesis and transformations of this compound in ionic liquids or other green solvents like water or supercritical CO2. |

| Catalysis | Utilization of recyclable catalytic systems like AgOAc/[Emim][OAc] for the hydration of propargylic alcohols under mild conditions. | Designing heterogeneous or recyclable catalysts for the synthesis and functionalization of this compound to simplify purification and reduce waste. |

| Use of Renewable Feedstocks & CO2 Utilization | CO2-promoted hydration of propargylic alcohols, utilizing CO2 as a benign and abundant C1 source. | Exploring reactions of this compound that can incorporate CO2 or other renewable feedstocks. |

Development of Flow Chemistry Methodologies for Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The development of flow methodologies for the synthesis and transformation of this compound is a promising area of future research.

Continuous flow reactors can enable the safe handling of reactive intermediates and hazardous reagents by minimizing the reaction volume at any given time. This is particularly relevant for reactions involving highly reactive organometallic species or exothermic processes. For instance, a mercury-free flow chemistry process has been developed for the asymmetric propargylation of aldehydes using allene (B1206475) gas, demonstrating the potential for safer and more scalable syntheses of chiral propargylic alcohols. mdpi.com

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. A continuous flow methodology for the coupling of CO2 to propargylic alcohols has been shown to achieve quantitative conversions in minutes, a significant improvement over batch processes. rsc.org This approach not only enhances efficiency but also allows for seamless integration with downstream processing steps.

The table below highlights key research findings in the application of flow chemistry to the synthesis of related compounds.

| Reaction Type | Key Findings | Relevance to this compound |

| Asymmetric Propargylation of Aldehydes | A mercury-free continuous flow process using allene gas was developed, enabling the practical use of unstable allenyllithium intermediates and achieving high regio- and diastereoselectivity. mdpi.com | The synthesis of the chiral tertiary alcohol precursor of this compound could be adapted to a continuous flow process, improving safety and scalability. |

| CO2 Coupling to Propargylic Alcohols | A continuous flow methodology achieved quantitative conversion of tertiary propargylic alcohols to α-alkylidene cyclic carbonates in under 20 minutes, with high space-time yields. rsc.org | Transformations of this compound, such as reactions involving CO2, could be significantly accelerated and scaled up using flow chemistry. |

| Partial Hydrogenation of Alkynes | Continuous-flow catalytic systems have been reviewed for the liquid-phase partial hydrogenation of alkynes to alkenes, offering better control over selectivity compared to batch methods. | Selective transformations of the alkyne moiety in this compound could be performed with high precision in a continuous flow setup. |

Exploration of Photoredox and Electrochemistry in its Reactivity

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods for generating reactive intermediates. The exploration of these techniques in the context of this compound's reactivity is a fertile ground for future research.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under mild conditions. This approach has been successfully applied to the propargylation of aldehydes, where a dual photoredox-titanium catalytic system was used. nih.govacs.org The application of such methods to the functionalization of this compound could open up new avenues for C-C and C-heteroatom bond formation at the propargylic position or involving the alkyne moiety. For example, an enantioselective cyanation of propargylic C–H bonds has been achieved by combining photoredox catalysis with a copper-catalyzed radical relay. rsc.org

Electrochemistry provides a reagent-free method for oxidation and reduction, using electricity as a "green" oxidant or reductant. This technique has been employed for the synthesis of α-keto acetals from terminal alkynes and alcohols, demonstrating the simultaneous incorporation of carbonyl and acetal (B89532) motifs across the triple bond. acs.org The electrochemical oxidation of internal alkynes to 1,2-diketones has also been reported. rsc.org Applying these electrochemical strategies to this compound could lead to novel and efficient synthetic routes for a variety of functionalized products.

The following table summarizes notable research in the application of photoredox and electrochemical methods to alkyne and propargyl chemistry.

| Method | Reaction | Key Findings | Potential Application to this compound |

| Photoredox Catalysis | Propargylation of Aldehydes | A dual photoredox-titanium catalytic system enabled the effective propargylation of aldehydes using propargyl bromide under mild conditions. nih.govacs.org | Functionalization at the propargylic position of related substrates or direct activation of the molecule for novel transformations. |

| Photoredox Catalysis | Enantioselective Cyanation of Propargylic C-H Bonds | A combination of photoredox catalysis and copper catalysis achieved the asymmetric cyanation of propargylic C-H bonds via a radical relay mechanism. rsc.org | Enantioselective functionalization of the methyl group in this compound. |

| Electrochemistry | Synthesis of α-Keto Acetals from Terminal Alkynes | An electrochemical approach, merged with organoselenium catalysis, allowed for the synthesis of α-keto acetals from terminal alkynes and alcohols at room temperature. acs.org | Oxidation of the alkyne moiety in this compound to generate α-dicarbonyl compounds or related structures. |

| Electrochemistry | Synthesis of 1,2-Diketones from Internal Alkynes | A direct electrochemical oxidation of internal alkynes in air provided 1,2-diketones under mild, transition-metal-catalyst-free conditions. rsc.org | Selective oxidation of the triple bond in derivatives of this compound to produce valuable diketone building blocks. |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. The terminal alkyne functionality of this compound makes it an attractive candidate for participation in various MCRs.

A significant class of MCRs that could involve this compound are isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions . While classic Ugi and Passerini reactions involve carbonyl compounds and carboxylic acids, variations that incorporate alkynes have been developed. The reaction of isocyanides with electron-deficient alkynes can generate a zwitterionic intermediate that can be trapped by a third component, opening up a wide range of synthetic possibilities. nih.govbenthamdirect.com

Another important MCR involving terminal alkynes is the A3 coupling reaction (aldehyde-alkyne-amine). This reaction provides a straightforward route to propargylamines, which are valuable building blocks in medicinal chemistry. The development of catalytic systems for A3 coupling under solvent-free conditions further enhances its appeal from a green chemistry perspective. While the acetate (B1210297) group in this compound might be labile under certain conditions, its use in A3 couplings or related MCRs could lead to interesting and complex molecular architectures.

The table below presents examples of multicomponent reactions where terminal alkynes are key reactants.

| Multicomponent Reaction | Reactants | Product Type | Potential for this compound |

| Isocyanide-Alkyne Based MCRs | Isocyanide, Electron-deficient alkyne, Third component (e.g., acid, alcohol) | Highly functionalized heterocycles and acyclic compounds. nih.govbenthamdirect.com | As the alkyne component, potentially leading to diverse and complex structures, though activation of the alkyne may be required. |

| A3 Coupling (Aldehyde-Alkyne-Amine) | Aldehyde, Terminal alkyne, Amine | Propargylamines. rsc.org | As the alkyne component to synthesize tertiary propargylamines bearing the phenyl and acetoxy groups, provided the acetate is stable to the reaction conditions. |

| Synthesis of Quinolines | Acetal, Aromatic amine, Terminal alkyne | Substituted quinolines. | Could serve as the alkyne component in the synthesis of quinoline (B57606) derivatives. |

| Synthesis of Pyrazoles | Alkyne, Hydrazone, N-heterocycle | Multi-substituted pyrazoles. rsc.org | Could be used as the alkyne building block to generate complex pyrazole (B372694) structures. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Phenyl-3-acetoxy-1-butyne to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of catalysts (e.g., palladium complexes for Sonogashira coupling), solvent systems (polar aprotic solvents like DMF), and temperature gradients. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates should be purified using column chromatography. Validation of purity can be achieved through GC-MS or HPLC with reference standards, as described in protocols for analogous acetylated alkyne derivatives .

Q. What analytical techniques are most effective for characterizing this compound, and how should they be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, focusing on acetyloxy (-OAc) and alkyne (-C≡CH) proton/carbon signals. Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (C≡C stretch at ~2100 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Batch-specific analytical certificates from certified reference standards (e.g., Cayman Chemical protocols) provide benchmarks for validation .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common side reactions include acetyl group hydrolysis under acidic/basic conditions or alkyne dimerization. Mitigation strategies involve:

- Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Introducing radical scavengers (e.g., BHT) to suppress alkyne polymerization.

- Optimizing reaction time and temperature to minimize degradation, as demonstrated in analogous quinoline derivative syntheses .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Spectroscopic properties (e.g., NMR chemical shifts) can be simulated using gauge-including atomic orbital (GIAO) methods, with validation against experimental data, as seen in studies on methoxy-phenyl derivatives .

Q. What strategies resolve contradictions in reported data on the stability of this compound under varying storage conditions?

- Methodological Answer : Contradictions arise from differences in environmental factors (humidity, light exposure). A systematic approach includes:

- Accelerated stability studies under controlled conditions (ICH Q1A guidelines).

- Comparative analysis using differential scanning calorimetry (DSC) to assess thermal degradation.

- Statistical validation (e.g., ANOVA) of batch-to-batch variability, aligning with forensic stability protocols for amphetamine precursors .

Q. How can kinetic studies elucidate reaction mechanisms in the formation of this compound?

- Methodological Answer : Pseudo-first-order kinetics can be applied by isolating reactants (e.g., excess phenylacetylene). Rate constants are determined via UV-Vis or in-situ FTIR monitoring. Transition state analysis using computational tools (e.g., Gaussian 16) identifies intermediates, while isotopic labeling (e.g., deuterated solvents) traces proton transfer pathways. This aligns with mechanistic studies on quinoline-based acetamide derivatives .

Methodological Frameworks for Data Analysis

- Experimental Design : Follow Stewart’s research stages: problem formulation (e.g., optimizing reaction conditions), methodological design (controlled variable testing), and data integration (triangulating spectroscopic and computational results) .

- Validity Checks : Ensure reliability through external validation (reference standards) and internal consistency (replicate experiments). For qualitative data, employ member checking and triangulation, as outlined in forensic and pharmacological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.